

physical and chemical properties of 2,6-Difluorobenzyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluorobenzyl chloride

Cat. No.: B1330475

[Get Quote](#)

An In-depth Technical Guide to 2,6-Difluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2,6-difluorobenzyl chloride**. It includes a detailed summary of its properties in tabular format for easy reference, alongside a meticulously outlined experimental protocol for its synthesis. This document is intended to serve as a vital resource for professionals engaged in chemical research and pharmaceutical development.

Core Physical and Chemical Properties

2,6-Difluorobenzyl chloride is a halogenated aromatic compound widely utilized as a chemical intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Notably, it is a key precursor in the production of the antiepileptic drug Rufinamide.^[1] The physical and chemical characteristics of **2,6-difluorobenzyl chloride** are summarized below.

Physical Properties

The physical properties of **2,6-difluorobenzyl chloride** are presented in the table below, offering a snapshot of its characteristics under various conditions.

Property	Value
Molecular Formula	C ₇ H ₅ ClF ₂
Molecular Weight	162.56 g/mol [1] [2]
Appearance	White to light yellow crystalline powder [2]
Melting Point	34-38 °C [2]
Boiling Point	172-173 °C at 640 mmHg [2]
Density	~1.273 g/cm ³ (estimate) [2]
Flash Point	151 °F (66.1 °C) [2]
Vapor Pressure	0.0407 mmHg at 25 °C [2]
Refractive Index	1.456 [2]
Solubility	Soluble in chloroform, acetone, DMSO, and DMF. Slightly soluble in methanol. Insoluble in water. [2]

Chemical and Safety Information

The following table outlines the chemical identifiers and safety information for **2,6-difluorobenzyl chloride**, crucial for its handling and application in a laboratory setting.

Identifier/Information	Details
CAS Number	697-73-4 [1] [2]
Synonyms	2-(Chloromethyl)-1,3-difluorobenzene, α -Chloro-2,6-difluorotoluene [1]
Hazard Codes	C, Xi [2]
Risk Statements	R20/22, R34 [2]
Safety Statements	S26, S36/37/39, S45 [2]
Sensitivity	Lachrymatory [2]
Storage	Inert atmosphere, Room Temperature [2]

Experimental Protocols

The synthesis of **2,6-difluorobenzyl chloride** can be achieved through the chlorination of 2,6-difluorotoluene. The following protocol is a detailed method adapted from available literature.

Synthesis of 2,6-Difluorobenzyl Chloride from 2,6-Difluorotoluene

This procedure describes the synthesis of **2,6-difluorobenzyl chloride** via the reaction of 2,6-difluorotoluene with gaseous chlorine. A more detailed laboratory-scale synthesis using a different chlorinating agent is also described.

Method 1: Direct Chlorination (Industrial Method)

This method involves the direct reaction of gaseous chlorine with 2,6-difluorotoluene.[\[1\]](#) This process is typically performed in an industrial setting and requires specialized equipment for handling gaseous chlorine.

Method 2: Laboratory Scale Synthesis

This protocol provides a detailed procedure for a laboratory-scale synthesis.

Materials:

- 2,6-Difluorotoluene
- Iron(II) chloride tetrahydrate ($\text{FeCl}_2 \cdot 4\text{H}_2\text{O}$)
- Formamide (HCONH_2)
- Tetrachloromethane (CCl_4)
- Methanol (MeOH)
- Argon gas supply
- Glass tube (10 mL)
- Stainless steel autoclave (17 mL)
- Heating apparatus
- Filtration setup
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: A 10 mL glass tube is charged with 0.018 g (0.09 mmol) of $\text{FeCl}_2 \cdot 4\text{H}_2\text{O}$ and 0.20 g (4.5 mmol) of formamide under an argon atmosphere. The mixture is heated for 5 minutes.
- Addition of Reagents: To the heated mixture, 2.76 g (18 mmol) of tetrachloromethane, 0.14 g (4.5 mmol) of methanol, and 1.15 g (9 mmol) of 2,6-difluorotoluene are added.
- Reaction: The sealed glass tube is placed inside a stainless steel autoclave. The autoclave is sealed and heated to 180 °C for 6 hours.
- Work-up:
 - After the reaction is complete, the autoclave is cooled to room temperature.

- The glass tube is carefully opened, and the reaction mixture is filtered through a paper filter to remove any solid residues.
- The solvent is removed from the filtrate by distillation.
- Purification: The crude product is purified by vacuum distillation to yield **2,6-difluorobenzyl chloride**.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the laboratory-scale synthesis of **2,6-difluorobenzyl chloride**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2,6-Difluorobenzyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 697-73-4,2,6-Difluorobenzyl chloride | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,6-Difluorobenzyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330475#physical-and-chemical-properties-of-2-6-difluorobenzyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com